2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
2-CHLORO-N-(5-CHLORO-2-HYDROXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(5-CHLORO-2-HYDROXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, including:
Chlorination: Introduction of chlorine atoms into the benzene ring.
Hydroxylation: Addition of hydroxyl groups to the aromatic ring.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides.
Amidation: Formation of the amide bond by reacting the sulfonylated intermediate with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Protein Binding: May interact with proteins and affect their function.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating diseases.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(5-CHLORO-2-HYDROXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The sulfonyl group and morpholine ring play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N-(5-CHLORO-2-HYDROXYPHENYL)BENZAMIDE: Lacks the sulfonyl and morpholine groups.
5-(MORPHOLINE-4-SULFONYL)BENZAMIDE: Lacks the chlorinated phenyl ring.
Uniqueness
The presence of both the sulfonyl group and the morpholine ring in 2-CHLORO-N-(5-CHLORO-2-HYDROXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE makes it unique compared to other benzamides. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H16Cl2N2O5S |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H16Cl2N2O5S/c18-11-1-4-16(22)15(9-11)20-17(23)13-10-12(2-3-14(13)19)27(24,25)21-5-7-26-8-6-21/h1-4,9-10,22H,5-8H2,(H,20,23) |
InChI Key |
SXUVMBQOALBDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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